![molecular formula C15H14N2O4S B2585812 (Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid CAS No. 886131-64-2](/img/structure/B2585812.png)
(Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid
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Description
(Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid, also known as MTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. MTB is a thiazole-based compound that is primarily used as a pharmacological tool to study the activity of enzymes such as metalloproteases and hydrolases.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been recognized for their potential as antioxidants. These compounds can modulate the activity of enzymes involved in metabolism and protect against oxidative stress by scavenging free radicals . The antioxidant properties of thiazole compounds are significant because they can prevent cellular damage that leads to chronic diseases such as cancer and heart disease.
Antimicrobial and Antibacterial Properties
Thiazole-based compounds, including the one , have shown promising results as antibacterial agents. They have been tested against various bacterial strains, including Gram-negative and Gram-positive bacteria, and have demonstrated activities comparable to standard drugs like amoxicillin . This application is crucial in the development of new antibiotics to combat antibiotic-resistant bacteria.
Antitumor and Cytotoxic Effects
Some thiazole derivatives have been synthesized and evaluated for their cytotoxicity against human tumor cell lines. These compounds have shown potent effects, particularly against prostate cancer cells, indicating their potential use as antitumor agents . Research in this area is vital due to the ongoing need for more effective cancer treatments.
Anti-inflammatory Activity
The anti-inflammatory activity of thiazole derivatives is another important area of research. These compounds can act on various inflammatory pathways in the body, providing relief from inflammation-related conditions . This property is beneficial for treating diseases like arthritis and other chronic inflammatory disorders.
Neuroprotective Role
Thiazoles have been studied for their neuroprotective effects, which are important in the treatment of neurodegenerative diseases. They play a role in the synthesis of neurotransmitters and help in maintaining the normal functioning of the nervous system . This application is particularly relevant for conditions such as Alzheimer’s and Parkinson’s disease.
Enzyme Inhibition
Thiazole derivatives have been identified as inhibitors of bacterial DNA gyrase B, an enzyme crucial for bacterial DNA replication. The inhibition of this enzyme is a targeted approach to prevent bacterial growth, making these compounds potential candidates for antibacterial drugs .
properties
IUPAC Name |
(Z)-4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-3-methyl-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-9(7-13(18)19)14(20)17-15-16-12(8-22-15)10-3-5-11(21-2)6-4-10/h3-8H,1-2H3,(H,18,19)(H,16,17,20)/b9-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMSPXHRNZJJEX-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid |
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